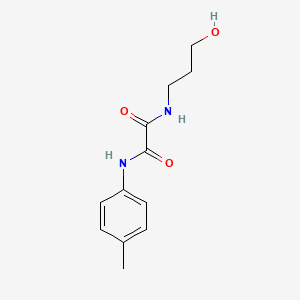
N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide, also known as HMPE, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMPE is a derivative of ethylenediamine, which is a common building block in many organic compounds.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide is not yet fully understood. However, it is believed that N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide interacts with the cell membrane of cancer cells, leading to the internalization of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide and any drug that is attached to it. This targeted drug delivery approach has the potential to increase the effectiveness of cancer treatments while reducing side effects.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide has been shown to have low toxicity and is well-tolerated in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide on the human body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide in lab experiments is its ability to target specific cells, allowing for more precise drug delivery. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effectiveness in different scenarios.
Future Directions
1. Further research is needed to understand the mechanism of action of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide and its potential applications in drug delivery.
2. The use of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide in nanotechnology should be explored further, as it has the potential to create nanoparticles with unique properties.
3. N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide could potentially be used in combination with other drugs to increase their effectiveness and reduce side effects.
4. The development of new synthesis methods for N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide could lead to improved yields and lower costs.
5. The safety and efficacy of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide should be studied in human clinical trials to determine its potential as a cancer treatment.
Synthesis Methods
The synthesis of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide involves the reaction of 4-methylphenyl isocyanate with 3-hydroxypropylamine in the presence of a catalyst. The reaction results in the formation of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide, which is a white crystalline solid.
Scientific Research Applications
N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide has been studied extensively in the field of biomedical research due to its potential applications as a drug delivery agent. N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide has been shown to have a high affinity for certain types of cancer cells, making it a promising candidate for targeted drug delivery. In addition, N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide has been studied for its potential applications in the field of nanotechnology, as it can be used to create nanoparticles with unique properties.
properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-3-5-10(6-4-9)14-12(17)11(16)13-7-2-8-15/h3-6,15H,2,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUSTRPKELOSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

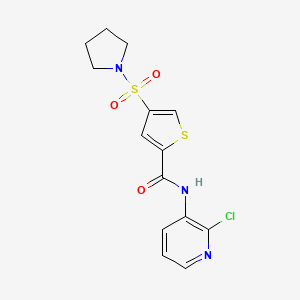

![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)
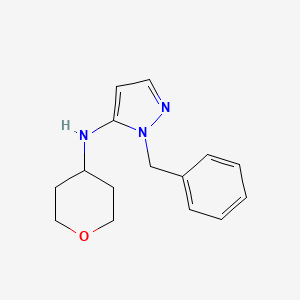
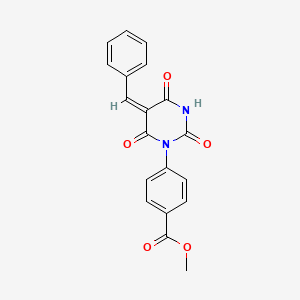
![1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5205325.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5205328.png)
![9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)
![2-ethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205348.png)
![N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5205353.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B5205359.png)
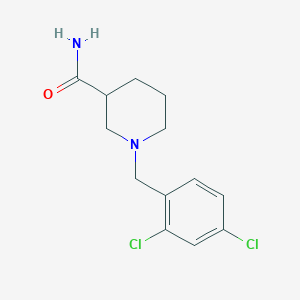
![N-{2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide sulfate hydrate](/img/structure/B5205377.png)